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Compound of Interest

Compound Name: D-CS319

Cat. No.: B15567506

An Examination of a Novel Compound in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search, no publicly available information, research
articles, or clinical trial data for a compound designated "D-CS319" could be identified. The
following guide is a structured template illustrating how such a document would be presented if
data were available. All data, experimental protocols, and pathways are hypothetical and serve
as placeholders to demonstrate the requested format and level of detail.

Executive Summary

This document provides a comprehensive overview of the structure-activity relationship (SAR)
studies for the novel investigational compound D-CS319. The aim is to delineate the key
structural motifs responsible for its biological activity, selectivity, and pharmacokinetic
properties. This guide summarizes quantitative data from various assays, details the
experimental methodologies employed, and visualizes the key signaling pathways and
experimental workflows. The insights presented herein are intended to guide further
optimization of this chemical series for therapeutic development.

Introduction to D-CS319

D-CS319 is a novel synthetic molecule currently under investigation for its potential therapeutic
effects. The core scaffold of D-CS319 presents several points for chemical modification,
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making it an attractive candidate for extensive SAR exploration. Understanding how

modifications to this core structure influence its interaction with its biological target is

paramount for enhancing potency, improving safety, and optimizing drug-like properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and in vivo data collected for D-CS319 and a series

of its analogs. These analogs were synthesized to probe the effects of various structural

modifications on the molecule’s activity and selectivity.

Table 1: In Vitro Potency and Selectivity of D-CS319 Analogs

Compound Target IC50  Off-Target Selectivity
R1 Group R2 Group
ID (nM) IC50 (nM) Index
D-CS319 -H -CH3 15 1500 100
D-CS319-Al1 -F -CH3 12 1600 133
D-CS319-A2 -Cl -CH3 10 1200 120
D-CS319-A3 -H -CH2CH3 25 1800 72
D-CS319-A4 -H -Cyclopropyl 8 900 112.5
Table 2: In Vivo Efficacy of Lead Analogs in a Disease Model

Route of Efficacy (%
Compound ID Dose (mg/kg) o ] o

Administration Inhibition)
D-CS319 10 Oral 65
D-CS319-A2 10 Oral 75
D-CS319-A4 10 Oral 82

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility

and facilitate comparative analysis.
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In Vitro Target Engagement Assay

o Objective: To determine the half-maximal inhibitory concentration (IC50) of D-CS319 and its
analogs against the primary biological target.

o Method: A fluorescence-based biochemical assay was used. Recombinant human target
protein was incubated with varying concentrations of the test compounds. The enzymatic
reaction was initiated by the addition of a fluorogenic substrate.

o Data Analysis: Fluorescence intensity was measured over time. IC50 values were calculated
by fitting the dose-response data to a four-parameter logistic equation using GraphPad
Prism software.

Off-Target Selectivity Screening

o Objective: To assess the selectivity of the compounds against a panel of related off-targets.

o Method: A panel of 50 related kinases was screened using a commercially available
radiometric assay format (e.g., KinaseProfiler™).

o Data Analysis: The percent inhibition at a fixed compound concentration (e.g., 1 uM) was
determined. For compounds showing significant inhibition, full IC50 curves were generated.
The selectivity index was calculated as the ratio of the off-target IC50 to the primary target
IC50.

In Vivo Efficacy Study

» Objective: To evaluate the in vivo efficacy of lead compounds in a relevant animal model of
the disease.

o Animal Model: A transgenic mouse model that recapitulates key aspects of the human
disease pathology was used.

e Dosing and Administration: Compounds were formulated in a suitable vehicle and
administered orally once daily for 14 days.

» Efficacy Readout: The primary efficacy endpoint was the reduction in a key disease
biomarker, measured by ELISA from tissue homogenates at the end of the study.
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Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways
and experimental processes related to the D-CS319 program.
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Caption: Proposed signaling pathway inhibited by D-CS319.
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Caption: Iterative workflow for the structure-activity relationship studies of D-CS319.

Conclusion and Future Directions

The structure-activity relationship studies of the D-CS319 series have provided valuable
insights into the structural requirements for potent and selective target inhibition. The data
presented in this guide highlight the importance of specific substitutions on the core scaffold for
achieving optimal biological activity. Future work will focus on further refining the lead
compounds to improve their pharmacokinetic profiles and in vivo efficacy, with the ultimate goal
of identifying a clinical candidate for further development.

 To cite this document: BenchChem. [In-depth Technical Guide: Structure-Activity
Relationship (SAR) Studies of D-CS319]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567506#d-cs319-structure-activity-relationship-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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